molecular formula C7H9NO3 B12869428 7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione CAS No. 63427-92-9

7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione

Cat. No.: B12869428
CAS No.: 63427-92-9
M. Wt: 155.15 g/mol
InChI Key: FKQNKELLAYGTEC-UHFFFAOYSA-N
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Description

7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by a fused ring system that includes both pyrrole and oxazole rings. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione can be achieved through various methods. One common approach involves the tandem heterocyclization of 2-aminoethanols with suitable substrates. For example, 3H-furan-2-ones and 2-aminoethanol can be converted in benzene medium in the presence of cation exchange resin KU-2 to yield 7A-alkyl- or 7A-aryl-substituted pyrrolobenzoxazoles .

Another method involves the α-C−H functionalization reactions of pyrrolidines with substituted o-benzoquinones in various solvents at room temperature, resulting in high yields of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, microwave activation, and other advanced techniques to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the ring system .

Scientific Research Applications

7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione include other oxazole derivatives such as:

    Aleglitazar: An antidiabetic compound.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

What sets this compound apart from these similar compounds is its unique fused ring system and the specific substituents it possesses.

Biological Activity

7A-Methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione (CAS No. 63427-92-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C7_7H9_9N O3_3
  • Molecular Weight : 155.15 g/mol
  • Structural Features : The compound features a pyrrolo[1,2-c]oxazole ring system, which is known for its diverse biological activities.

Antitumor Activity

Research has indicated that derivatives of tetrahydropyrrolo compounds can exhibit significant antitumor properties. A study demonstrated that similar compounds with the pyrrolo structure showed cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties.

Table 1: Antitumor Activity of Pyrrolo Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Tetrahydropyrrolo Compound AHeLa12.5
Tetrahydropyrrolo Compound BMCF-715.3
This compoundTBDTBDCurrent Study

Antibacterial Activity

The antibacterial potential of related compounds has also been explored. Certain tetrahydropyrrolo derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Table 2: Antibacterial Activity of Related Compounds

Compound NameBacteria TestedZone of Inhibition (mm)Reference
Pyrrolo Compound CE. coli15
Pyrrolo Compound DStaphylococcus aureus20
This compoundTBDTBDCurrent Study

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Some studies suggest that compounds with similar structures can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

  • Case Study 1 : A recent investigation into tetrahydropyrrole derivatives found that modifications at the nitrogen position significantly enhanced their antitumor efficacy in vitro.
  • Case Study 2 : Research on the antibacterial properties of pyrrolidine derivatives indicated that introducing electron-withdrawing groups improved their potency against resistant bacterial strains.

Properties

CAS No.

63427-92-9

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

7a-methyl-6,7-dihydro-5H-pyrrolo[1,2-c][1,3]oxazole-1,3-dione

InChI

InChI=1S/C7H9NO3/c1-7-3-2-4-8(7)6(10)11-5(7)9/h2-4H2,1H3

InChI Key

FKQNKELLAYGTEC-UHFFFAOYSA-N

Canonical SMILES

CC12CCCN1C(=O)OC2=O

Origin of Product

United States

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